2(1H)-Quinolinone, 1-(2-propenyl)-
Description
Significance of the 2(1H)-Quinolinone Scaffold in Heterocyclic Chemistry
The 2(1H)-quinolinone core is a privileged structural motif in heterocyclic chemistry, largely due to its prevalence in numerous natural and synthetic compounds exhibiting significant biological activities. tandfonline.comresearchgate.net This bicyclic aromatic scaffold, containing a nitrogen atom within the ring, provides a versatile framework for chemical modification. mdpi.com The presence of the lactam function (a cyclic amide) within the quinolinone ring system imparts specific chemical reactivity and allows for diverse substitution patterns.
The inherent chemical properties of the 2(1H)-quinolinone scaffold, including its aromaticity and the presence of both hydrogen bond donor and acceptor sites, contribute to its ability to interact with biological targets. mdpi.com Consequently, this scaffold is a key building block in medicinal chemistry for the design of new therapeutic agents. researchgate.netnih.gov Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearchgate.netbiointerfaceresearch.com
Overview of N-Allylation Strategies within Quinolinone Synthesis
The introduction of an allyl group at the nitrogen atom of the 2(1H)-quinolinone ring, a process known as N-allylation, is a key synthetic transformation that significantly influences the molecule's properties. Several strategies have been developed to achieve this modification.
A common and direct method involves the reaction of the parent 2(1H)-quinolinone with an allyl halide, such as allyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate or a hydride like sodium hydride, deprotonates the nitrogen of the lactam, generating a nucleophilic anion that subsequently attacks the allyl halide to form the N-C bond. acs.org
Alternative approaches to construct the N-allylated quinolinone core can involve multi-step sequences or cascade reactions. organic-chemistry.org For instance, palladium-catalyzed reactions have been employed to construct the quinolinone ring system with a pre-installed N-allyl group. organic-chemistry.org These methods often offer advantages in terms of efficiency and the ability to introduce a variety of functional groups.
Scope of Academic Inquiry for 2(1H)-Quinolinone, 1-(2-propenyl)-
The academic inquiry into 2(1H)-Quinolinone, 1-(2-propenyl)-, also known as 1-allyl-2(1H)-quinolinone, encompasses a range of research areas. A primary focus is on its synthesis and chemical reactivity. Researchers explore new and efficient methods for its preparation and investigate its utility as a versatile intermediate for the synthesis of more complex heterocyclic systems.
Furthermore, the biological and pharmacological potential of this compound and its derivatives is an active area of investigation. The introduction of the allyl group can modulate the biological activity of the parent quinolinone scaffold, leading to the discovery of new lead compounds for drug development. tandfonline.com Studies have explored the potential of N-substituted quinolinones in various therapeutic areas, and the allyl group can influence factors such as metabolic stability and binding affinity to biological targets. nih.gov
Below is a table summarizing the key properties of the parent compound, 2(1H)-Quinolinone.
| Property | Value |
| Chemical Formula | C₉H₇NO |
| Molecular Weight | 145.158 g/mol |
| IUPAC Name | Quinolin-2(1H)-one |
| CAS Number | 59-31-4 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
944-71-8 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-prop-2-enylquinolin-2-one |
InChI |
InChI=1S/C12H11NO/c1-2-9-13-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2 |
InChI Key |
FNPFKJBUDLMKCO-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C=CC2=CC=CC=C21 |
Canonical SMILES |
C=CCN1C(=O)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Quinolinone, 1 2 Propenyl and Analogues
Direct N-Allylation Approaches
Direct N-allylation involves the introduction of an allyl group onto the nitrogen atom of a 2(1H)-quinolinone core. This can be achieved through various alkylation strategies.
N-Alkylation Strategies for 2(1H)-Quinolinones
Conventional N-alkylation of 2(1H)-quinolinones often involves the use of an allyl halide, such as allyl bromide, in the presence of a base. The choice of base and solvent can significantly influence the regioselectivity of the reaction, dictating whether N- or O-alkylation occurs. uea.ac.ukresearchgate.net For instance, using potassium carbonate in a solvent like dimethylformamide (DMF) typically favors the formation of the N-alkylated product. researchgate.net Studies have shown that the position of substituents on the quinolinone ring can also direct the outcome of the alkylation. researchgate.net
| Reactant | Reagent | Base | Solvent | Product | Yield |
| 2(1H)-Quinolinone | Allyl Bromide | K2CO3 | DMF | 1-Allyl-2(1H)-quinolinone | Major Product |
| 8-Methoxy-2(1H)-quinolinone | 2-Bromoacetophenone | K2CO3 | DMF | 2-(2-Oxo-2-phenylethoxy)-8-methoxyquinoline | Exclusive Product |
This table illustrates the influence of substituents on the regioselectivity of alkylation.
Enantioselective N-Allylation of 3-O-Protected Quinolin-2-ones with Allylic Acetates
For the synthesis of chiral N-allyl quinolinones, enantioselective methods have been developed. One such approach involves the N-allylation of 3-O-protected quinolin-2-ones using allylic acetates as the allyl source. citedrive.com This reaction is often catalyzed by a palladium complex in the presence of a chiral ligand. citedrive.comresearchgate.net This methodology has been shown to produce N-allylated products in good yields and with high enantioselectivity (78-97% ee). citedrive.com
Cyclization and Annulation Strategies Yielding N-Allyl Quinolinones
An alternative to direct allylation is the construction of the N-allyl quinolinone scaffold through cyclization reactions. These methods often employ transition-metal catalysts to facilitate the formation of the heterocyclic ring system.
Transition-Metal-Catalyzed Cyclizations
Palladium catalysts have been effectively used in the synthesis of quinoline (B57606) derivatives through various cyclization pathways. rsc.orgrsc.orgscispace.com One strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgrsc.orgscispace.com This method proceeds without the need for acids, bases, or other additives and demonstrates a broad substrate scope. rsc.orgrsc.orgscispace.com Another palladium-catalyzed route involves the intramolecular amidation of N-substituted-3,3-diarylacrylamides, which yields 4-arylquinolin-2(1H)-ones. nih.gov
| Starting Materials | Catalyst | Conditions | Product |
| Aryl allyl alcohols and anilines | Pd(OAc)2 | DMSO, 130 °C, O2 | Quinolines |
| N-Methoxycinnamamide and phenylboronic acid | Pd(OAc)2/1,10-phenanthroline | Cu(OAc)2 | 4-Arylquinolin-2(1H)-one |
This table shows examples of palladium-catalyzed synthesis of quinoline derivatives.
Rhodium catalysts have also proven valuable in the synthesis of quinolinone structures. A notable method is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines. acs.org This reaction forms 2-aminophenyl enones, which can then undergo cyclization to produce substituted quinolines. acs.org This process is characterized by its mild reaction conditions and high functional group tolerance. acs.org Another rhodium-catalyzed approach involves the C-H activation and cyclization of benzimidates with allyl carbonates to form isoquinoline (B145761) derivatives, demonstrating the versatility of rhodium in synthesizing related nitrogen-containing heterocycles. rsc.org
Ruthenium-Catalyzed Annulation and Coupling Reactions
Ruthenium catalysts have proven to be versatile tools for the synthesis of quinoline and quinolinone derivatives through various mechanistic pathways, including acceptorless dehydrogenative coupling (ADC) and annulation reactions. rsc.orgrsc.org These methods are valued for their atom economy and environmental friendliness, as they often produce only water and hydrogen as byproducts. rsc.org
One notable approach involves the cyclocondensation of anilines with 1,3-diols. This reaction, catalyzed by a system of RuCl₃·xH₂O, PBu₃, and MgBr₂·OEt₂, proceeds in mesitylene (B46885) to yield substituted quinolines. The mechanism is thought to involve the dehydrogenation of the 1,3-diol to a 3-hydroxyaldehyde, which then undergoes elimination to form an α,β-unsaturated aldehyde that reacts with the aniline. nih.gov Another efficient method utilizes a bifunctional ruthenium NNN-pincer complex to catalyze the ADC of 2-aminobenzyl alcohols with secondary alcohols, affording a wide range of substituted quinolines under aerial conditions with low catalyst loading. rsc.org
Ruthenium(II)-catalyzed annulation of 2-arylquinolinones with internal alkynes has also been reported, leading to more complex fused heterocyclic systems. nih.gov Furthermore, a deaminative coupling reaction of 2-aminoaryl aldehydes or ketones with branched amines, catalyzed by a cationic Ru–H complex, provides a concise route to 2-substituted and 2,4-disubstituted quinolines, respectively. organic-chemistry.org
Interactive Table: Examples of Ruthenium-Catalyzed Synthesis of Quinoline Analogues
| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |
| RuCl₃·xH₂O, PBu₃, MgBr₂·OEt₂ | Anilines, 1,3-diols | 2- and 3-substituted quinolines | Good | nih.gov |
| Ruthenium NNN-pincer complex | 2-Aminobenzyl alcohols, Secondary alcohols | Substituted quinolines | Up to 95% | nih.gov |
| [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, Ligand | 2-Aminoaryl aldehydes, Branched amines | 2-Substituted quinolines | Not specified | organic-chemistry.org |
Iridium-Catalyzed Annulation
Iridium catalysts offer unique reactivity for the synthesis of quinoline derivatives, often through tandem isomerization and cyclization pathways. A notable example is the iridium-catalyzed tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol to produce quinolines. organic-chemistry.org This process, which uses a [IrCp*Cl₂]₂/KOH system, involves the isomerization of the allylic alcohol to a ketone, followed by an oxidative cyclization. organic-chemistry.org
Another strategy involves the iridium-catalyzed transfer hydrogenative reaction between enones and 2-aminobenzyl alcohols. rsc.org This method, employing an [IrCp*Cl₂]₂/t-BuOK catalyst system, proceeds via transfer hydrogenation followed by a Friedländer-type reaction to yield quinolines with high atom efficiency. rsc.org While direct iridium-catalyzed annulation to form the 2-quinolinone core is less common, related structures such as chiral γ-lactams can be accessed through cooperative isothiourea/iridium-catalyzed asymmetric annulation of vinyl aziridines with pentafluorophenyl esters. nih.gov
Interactive Table: Iridium-Catalyzed Synthesis of Quinoline Analogues
| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |
| [IrCpCl₂]₂/KOH | Allylic alcohols, 2-Aminobenzyl alcohol | Substituted quinolines | Moderate to high | organic-chemistry.org |
| [IrCpCl₂]₂/t-BuOK | Enones, 2-Aminobenzyl alcohols | Substituted quinolines | Not specified | rsc.org |
| Iridium/Isothiourea | Vinyl aziridines, Pentafluorophenyl esters | Chiral γ-lactams | Up to 92% | nih.gov |
Copper-Catalyzed Decarboxylative Cascades
Copper-catalyzed reactions provide an economical and efficient route to quinoline derivatives. One such method is the domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes, which proceeds through an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination to give various quinolines in good yields. rsc.org
A copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) has also been developed to synthesize benzoquinolizinium salts. In this reaction, DCE acts as both a solvent and a vinyl equivalent. nih.gov Furthermore, the direct alkynylation of quinolones with terminal alkynes can be achieved using Cu(I) salts in the presence of a Lewis acid, offering a pathway to functionalize the quinolone core. acs.org
Metal-Free and Organocatalytic Approaches
In addition to metal-catalyzed methods, several metal-free and organocatalytic strategies have been developed for the synthesis of 2(1H)-quinolinones, offering advantages in terms of cost and toxicity.
Weak Base-Promoted Lactamization
A straightforward and efficient method for the synthesis of quinolin-2(1H)-ones involves the weak base-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides. acs.org This intramolecular lactamization is effectively promoted by potassium carbonate (K₂CO₃) in dimethylformamide (DMF), often under microwave irradiation to accelerate the reaction and improve yields. acs.org This approach is particularly useful for constructing the core quinolinone scaffold from acyclic precursors.
Multicomponent Reactions for Quinoline Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby increasing atom economy and reducing waste. rsc.org Several MCRs have been developed for the synthesis of quinoline and its derivatives. For instance, an electrochemically induced catalytic multicomponent transformation of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) can produce functionalized spirocyclic systems containing the quinoline scaffold. nih.gov
Another example involves the synthesis of quinoxalin-2(1H)-ones, a related heterocyclic system, through the multicomponent reaction of quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite. mdpi.com While not directly yielding 2(1H)-quinolinones, these MCRs highlight the power of this strategy in rapidly building molecular complexity around related heterocyclic cores. rsc.orgmdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. Several of the aforementioned methods can be enhanced through the use of microwave technology.
For example, the weak base-promoted lactamization of N-aryl-β-bromo-α,β-unsaturated amides to form quinolin-2(1H)-ones is significantly accelerated under microwave irradiation. acs.org This technique provides a rapid and high-yielding pathway to the desired products. acs.org Similarly, microwave-assisted methodologies have been developed for the Friedländer synthesis of quinolines, where neat acetic acid can serve as both the solvent and catalyst, achieving excellent yields in a matter of minutes.
Photocatalytic and Visible-Light Induced Synthesis
The use of visible light as a clean and renewable energy source has revolutionized the synthesis of heterocyclic compounds, including quinolinones. rsc.org These methods often rely on photoredox catalysis, where a photocatalyst, upon absorbing light, initiates a single electron transfer (SET) process to generate reactive radical intermediates. researchgate.net This approach avoids harsh reaction conditions and offers a milder alternative to traditional synthetic routes. rsc.orgnih.gov
Organic dyes like Eosin Y and Rose Bengal, as well as metal complexes such as iridium-based catalysts, are commonly employed as photocatalysts. researchgate.netnih.govacs.org For instance, Eosin Y has been successfully used in the C-2 arylation of quinoline N-oxides under green light and the alkylation of quinoline-N-oxides. researchgate.netrsc.org These reactions are typically conducted under mild conditions, often at room temperature using energy-efficient light sources like blue or green LEDs. researchgate.netnih.gov
One prominent strategy involves the visible-light-induced radical reaction of vinyl azides with α-carbonyl benzyl (B1604629) bromides, which proceeds through the formation of an iminyl radical after nitrogen extrusion. researchgate.net Another innovative method is the photocatalytic radical-triggered annulation of amide-linked 1,7-diynes with polyhalomethanes to assemble functionalized quinolin-2(1H)-ones. nih.govwilddata.cn This reaction can be initiated by an iridium photocatalyst under blue light irradiation, leading to a cascade of reactions that form the quinolinone core. nih.gov Furthermore, a catalyst-free approach for the arylation and alkylation of quinolines has been developed, which utilizes visible light to generate singlet oxygen from the air as the oxidant, highlighting a highly sustainable pathway. mdpi.com
Table 1: Examples of Visible-Light Induced Synthesis of Quinolinone Analogs
| Starting Materials | Catalyst/Conditions | Product Type | Yield | Ref. |
|---|---|---|---|---|
| Amide-linked 1,7-diynes, Bromotrichloromethane | fac-[Ir(ppy)₃], Blue LED, NaHCO₃ | 3-Benzoyl-4-(2,2-dichlorovinyl)quinolin-2(1H)-ones | Moderate to Excellent | nih.gov |
| Vinyl azides, α-Carbonyl benzyl bromides | Photoredox catalyst, Visible light | Polysubstituted quinolines | Good | researchgate.net |
| Quinoline N-oxides, Arenediazonium salts | Eosin Y, Green light, Cs₂CO₃ | 2-Arylquinoline N-oxides | Moderate to Good | rsc.org |
| Quinoxalin-2(1H)-ones, Aliphatic amines | Eosin Y, Visible light | 3-Aminoquinoxalin-2(1H)-ones | High | acs.org |
| Quinoxalin-2(1H)-ones, Organic hydrazines | Visible light (400 nm), Air (oxidant) | C3-Alkylated/Arylated quinoxalin-2(1H)-ones | High to Excellent | mdpi.com |
Green Chemistry Principles in N-Allyl Quinolinone Synthesis
Green chemistry principles are increasingly integrated into the synthesis of quinolinones to minimize environmental impact and enhance sustainability. acs.org These principles focus on using less hazardous materials, employing renewable resources, and designing energy-efficient processes. acs.orgnih.gov
Visible-light photocatalysis is inherently a green technique as it utilizes photons as a clean energy source, often allowing reactions to proceed at ambient temperature and reducing the energy consumption associated with conventional heating. rsc.orgnumberanalytics.com The use of air as a benign oxidant, as seen in some photocatalyst-free methods, further exemplifies a green approach by replacing hazardous chemical oxidants. mdpi.comacs.org
The selection of solvents and catalysts is another critical aspect. Methodologies are being developed that use environmentally friendly solvents like ethanol (B145695)/water mixtures or even proceed under solvent-free conditions. acs.orgnumberanalytics.com The shift from stoichiometric reagents to recyclable catalytic systems, such as heterogeneous catalysts or organocatalysts like Eosin Y, aligns with green chemistry's goal of waste reduction. nih.govnumberanalytics.comrsc.org For example, Eosin Y is an inexpensive, low-toxicity organic dye that can be used in small quantities to catalyze reactions efficiently. researchgate.netacs.org
Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of green synthesis. acs.org These reactions are highly atom-economical, reduce the number of synthetic steps, and minimize waste generation. researchgate.net The development of one-pot syntheses for quinolone derivatives, sometimes assisted by microwave irradiation or nanocatalysts, represents a significant move towards more sustainable and efficient chemical manufacturing. nih.govacs.orgmdpi.com
Table 2: Application of Green Chemistry Principles in Quinolinone Synthesis
| Synthetic Method | Key Green Principle(s) | Catalyst/Energy Source | Advantages | Ref. |
|---|---|---|---|---|
| Visible-light photocatalysis | Energy efficiency, Use of renewable energy | Eosin Y, Iridium complexes / Visible light | Mild conditions, high atom economy, reduced by-products. | researchgate.netrsc.org |
| Catalyst-free photo-oxidation | Use of benign oxidant | Visible light / Air | Avoids metal catalysts and chemical oxidants, high sustainability. | mdpi.comacs.org |
| Multicomponent reactions | Atom economy, Step economy | Eosin Y / Visible light | Reduces waste, simplifies procedures, builds molecular complexity efficiently. | acs.org |
| Microwave-assisted synthesis | Energy efficiency, Reduced reaction time | Nafion NR50 (solid acid catalyst) / Microwaves | Rapid heating, improved yields, environmentally friendly. | numberanalytics.commdpi.com |
| Nanocatalyst-mediated synthesis | Catalyst recyclability, High efficiency | ZnO Nanoparticles | Recyclable catalyst, good yields, often milder conditions. | acs.orgresearchgate.net |
Mechanistic Investigations of 1 2 Propenyl 2 1h Quinolinone Formation and Reactivity
Reaction Pathway Elucidation for N-Alkylation of Quinolinones
The formation of 1-(2-propenyl)-2(1H)-quinolinone is primarily achieved through the N-alkylation of the parent heterocycle, quinolin-2(1H)-one, also known as carbostyril. This reaction involves the substitution of the hydrogen atom on the nitrogen with an allyl group, typically from an allyl halide like allyl bromide. The mechanism is a nucleophilic substitution, but its selectivity and efficiency are influenced by several factors.
Quinolin-2(1H)-one exists in a tautomeric equilibrium with its enol form, 2-hydroxyquinoline. This ambident nucleophilic character means that alkylation can occur at either the nitrogen atom (N-alkylation) to yield 1-alkyl-2(1H)-quinolinones or at the oxygen atom (O-alkylation) to yield 2-alkoxyquinolines. researchgate.net
The reaction pathway is initiated by a base, which deprotonates the quinolinone. The choice of base and solvent system is critical in directing the regioselectivity of the alkylation. researchgate.net In a typical process using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), the quinolinone anion is formed. This anion then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide.
Studies on the alkylation of various quinolin-2(1H)-one derivatives have shown that a mixture of N- and O-alkylated products is often formed, with the N-alkylated product, such as 1-(2-propenyl)-2(1H)-quinolinone, typically being the major isomer. researchgate.net The preference for N-alkylation over O-alkylation is governed by a combination of steric and electronic effects, as well as the principle of hard and soft acids and bases (HSAB). The nitrogen atom is generally considered a softer nucleophilic center than the oxygen atom, favoring reaction with the soft electrophile of the allyl halide. However, the reaction conditions can dramatically influence this selectivity. researchgate.net
A common challenge in amine alkylation is the potential for overalkylation, where the initially formed primary amine is more nucleophilic than the starting ammonia (B1221849) or amine, leading to the formation of secondary and tertiary amines. masterorganicchemistry.com In the context of quinolinone alkylation, this is less of a concern as the product is a tertiary amide, and further alkylation at the nitrogen is not possible. The primary competition remains the N- versus O-alkylation.
Table 1: Factors Influencing N- vs. O-Alkylation of Quinolin-2(1H)-one
| Factor | Influence on Selectivity | Typical Conditions Favoring N-Alkylation |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation by solvating the cation of the base, leaving a "naked" and highly reactive anion. | DMF, Acetonitrile (B52724) |
| Base | The nature of the counter-ion of the base can affect the nucleophilicity of the N and O atoms. Weaker bases may favor N-alkylation. | K₂CO₃, NaH |
| Substituents | Substituents on the quinolinone ring can alter the electronic properties and steric environment, thereby influencing the N/O ratio. For example, substituents at the C8 position can sterically hinder N-alkylation, leading to exclusive O-alkylation. researchgate.net | Unsubstituted or C6/C7 substituted quinolinones often yield N-alkylation as the major product. researchgate.net |
| Alkylating Agent | "Soft" alkylating agents like allyl bromide tend to react preferentially at the "soft" nitrogen site. | Allyl bromide, Benzyl (B1604629) bromide |
Oxidative Annulation Mechanisms
Oxidative annulation represents a powerful strategy for the synthesis of the quinoline (B57606) and quinolinone core, and can also describe reactions where the allyl group of 1-(2-propenyl)-2(1H)-quinolinone participates in further cyclizations. These reactions involve the formation of new rings through C-H activation and subsequent bond formation, often mediated by a metal catalyst and an oxidant.
One relevant pathway involves the palladium-catalyzed oxidative annulation of olefins. mdpi.com For instance, a plausible mechanism for a related synthesis involves the coordination of a palladium catalyst to the allylic C-H bond of an olefin substrate. Nucleophilic attack, potentially by water or another nucleophile, followed by cyclization and oxidation, can lead to the formation of functionalized quinoline derivatives. mdpi.com While this specific example describes quinoline synthesis, the principle can be extended to reactions of 1-(2-propenyl)-2(1H)-quinolinone, where the allyl group's C-H bonds could be activated for intramolecular annulation.
Another approach is the K₂S₂O₈-mediated oxidative annulation, which has been used to synthesize 4-arylquinolines from anilines, aryl ketones, and DMSO. nih.gov The mechanism involves a cascade of reactions including the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization. nih.govresearchgate.net Electrochemical methods have also emerged for cascade annulations to produce quinoline scaffolds under mild, pH-neutral conditions. These reactions can proceed via radical-radical cross-coupling initiated by anodic oxidation and cathodic reduction. nih.gov
These oxidative annulation strategies highlight advanced methods for constructing the core quinolinone structure or for its further functionalization. They offer alternatives to classical condensation reactions and provide access to a wide range of substituted derivatives.
Radical Reaction Pathways in Quinolinone Functionalization
The allyl group in 1-(2-propenyl)-2(1H)-quinolinone is a key functional handle for radical-mediated transformations. The stability of the allyl radical makes it a crucial intermediate in various synthetic reactions, including cyclizations and additions. numberanalytics.com
Radical-promoted cyclization of arylamine precursors is a known method for synthesizing quinolines. mdpi.com For example, a reaction mediated by N-bromosuccinimide (NBS) under visible light can initiate a radical cascade. The process begins with the formation of a bromine radical, which can abstract a hydrogen to generate a carbon-centered radical. This radical can then undergo cyclization and subsequent oxidation to form the aromatic quinoline ring. mdpi.com
In the context of 1-(2-propenyl)-2(1H)-quinolinone, the allyl group can participate in intramolecular radical cyclizations. A radical initiator could trigger the addition of a radical species to the double bond of the allyl group. The resulting radical could then attack the quinolinone ring to form a new cyclic structure. Alternatively, a radical could be generated on the quinolinone ring, which then adds to the allyl double bond.
Furthermore, radical cation-catalyzed reactions provide another pathway for functionalization. Using an oxidant like tris(4-bromophenyl)aminium hexachloroantimonate (TBPA) in the presence of oxygen, the C-H bond adjacent to the nitrogen in N-cinnamylanilines can be oxidized to form a radical intermediate, which is then further oxidized to an iminium ion. mdpi.com Subsequent cyclization and aromatization yield the quinoline product. A similar mechanism could be envisioned for intramolecular reactions of 1-(2-propenyl)-2(1H)-quinolinone, leading to novel fused heterocyclic systems.
Photochemical Transformation Mechanisms
The quinolinone core is a chromophore that can absorb UV light, leading to electronically excited states capable of undergoing unique chemical transformations. The photochemistry of quinolines and their derivatives has been investigated, revealing pathways for cycloadditions, rearrangements, and substitutions. nih.govacs.org
A significant photochemical reaction is the intermolecular [2+2] and [4+2] cycloaddition between quinolines and alkenes. nih.gov These reactions are often initiated by a triplet photosensitizer. The sensitizer (B1316253) absorbs light and transfers its energy to the quinoline, promoting it to an excited triplet state. In the presence of a Lewis acid, which coordinates to the nitrogen atom, the excited quinoline can react with an alkene. The mechanism is proposed to proceed through a biradical intermediate, formed by the addition of one of the quinoline's double bonds to the alkene. The subsequent collapse of this biradical determines the final product's regio- and stereochemistry. nih.gov
For 1-(2-propenyl)-2(1H)-quinolinone, an intramolecular version of this cycloaddition is highly plausible. Upon photochemical excitation, the allyl group's double bond can react with the excited quinolinone ring system. This could lead to the formation of complex, sterically congested polycyclic structures through an intramolecular biradical pathway.
Other photochemical reactions of quinoline derivatives include rearrangements and photoeliminations. acs.orgscispace.com For instance, irradiation of N-(o-styryl) thioamides, which are structurally related to N-allyl systems, leads to the formation of quinolines via an intramolecular cycloaddition from an excited singlet state. rsc.org These examples suggest that the irradiation of 1-(2-propenyl)-2(1H)-quinolinone could initiate a variety of mechanistically distinct transformations, offering pathways to novel molecular architectures.
Computational Studies on Reaction Mechanisms (e.g., DFT calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the chemistry of quinolinones. rsc.orgrsc.org DFT calculations allow for the investigation of reaction pathways, the characterization of transition states, and the prediction of reactivity and selectivity. nih.govnih.gov
For the N-alkylation of quinolinones, DFT can be used to calculate the relative energies of the N-alkylated and O-alkylated products and the activation barriers for their formation. This can provide insight into the factors controlling the regioselectivity observed experimentally. researchgate.net
In the study of oxidative annulation and radical reactions, computational methods can help to map out the potential energy surface of the entire catalytic cycle or reaction cascade. For example, DFT can be used to model the structure of proposed intermediates, such as metal-olefin complexes or radical cations, and to calculate the energy barriers for key steps like C-H activation, radical addition, and reductive elimination. mdpi.com
DFT is also highly effective for studying photochemical transformations. Time-Dependent DFT (TD-DFT) can be used to calculate the energies of the excited states of 1-(2-propenyl)-2(1H)-quinolinone and to predict its UV-Vis absorption spectrum. rsc.orgrsc.org Furthermore, computational modeling can help to understand the geometry and electronic structure of excited-state intermediates, such as biradicals, and to rationalize the observed regio- and stereoselectivity in photochemical cycloadditions. nih.gov
Global reactivity descriptors, such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index, can be calculated using DFT to provide a quantitative measure of the molecule's reactivity. nih.govuobaghdad.edu.iq These parameters are valuable for comparing the reactivity of different quinolinone derivatives and for designing new reactions.
Table 2: Application of DFT in Studying Quinolinone Reactivity
| Reaction Type | Computational Insights Provided by DFT | Key Parameters Calculated |
|---|---|---|
| N-Alkylation | Elucidation of regioselectivity (N- vs. O-alkylation). researchgate.net | Transition state energies, product stabilities, atomic charges. |
| Oxidative Annulation | Mapping of catalytic cycles, characterization of intermediates. mdpi.com | Geometries of intermediates, activation energy barriers. |
| Radical Pathways | Analysis of radical stability and reaction pathways. mdpi.com | Spin density distribution, bond dissociation energies. |
| Photochemistry | Prediction of excited state properties and reaction outcomes. nih.govrsc.org | Excitation energies (TD-DFT), potential energy surfaces of excited states. |
| General Reactivity | Quantitative prediction of chemical behavior. nih.govuobaghdad.edu.iq | HOMO/LUMO energies, chemical hardness, electrophilicity index, electrostatic potential. |
Advanced Spectroscopic Characterization of 2 1h Quinolinone, 1 2 Propenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the molecular structure of 1-allyl-2-quinolinone and its derivatives. rsc.org The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a complete picture of the molecule's connectivity and stereochemistry.
In the ¹H NMR spectrum of 1-allyl-2-quinolinone, the protons of the quinolinone ring typically appear in the aromatic region (δ 7.0-8.5 ppm), while the allyl group protons are found in the aliphatic region. The protons on the quinolinone core exhibit characteristic splitting patterns due to coupling with adjacent protons, allowing for their unambiguous assignment. For instance, the proton at the C4 position often appears as a doublet, coupled to the proton at C3.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C2) of the quinolinone ring is typically observed at a downfield chemical shift (around δ 160-165 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The chemical shifts of the other carbons in the quinolinone and allyl groups are also diagnostic of their local electronic environment.
A comprehensive analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. bas.bgmagritek.com
Table 1: Representative ¹H and ¹³C NMR Data for 2(1H)-Quinolinone Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 6-nitroquinolin-2(1H)-one | 12.32 (s, 1H), 8.63 (s, 1H), 8.27 (d, J = 9.1 Hz, 1H), 8.08 (d, J = 9.6 Hz, 1H), 7.42 (d, J = 9.1 Hz, 1H), 6.64 (d, J = 9.6 Hz, 1H) | 162.40, 143.72, 141.85, 140.53, 125.42, 124.70, 124.26, 118.95, 116.52 | rsc.org |
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules, such as restricted rotation around single bonds. slideshare.netresearchgate.net In the case of 1-allyl-2-quinolinone and its derivatives, DNMR can be used to investigate the rotational barrier around the N-allyl bond.
At room temperature, the rotation around the N-allyl bond is typically fast on the NMR timescale, resulting in a single set of averaged signals for the allyl group protons. However, as the temperature is lowered, the rotation can become restricted. If the rate of rotation becomes slow enough, separate signals for the different conformations may be observed. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. researchgate.net This information provides valuable insights into the flexibility and conformational preferences of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like 2(1H)-quinolinone derivatives. nih.govnih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. rsc.org
The ESI-mass spectrum of 1-allyl-2-quinolinone would show a prominent peak corresponding to its protonated molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy. rsc.orgrsc.org Fragmentation of the molecular ion can also be induced, and the resulting fragment ions can provide further structural information. For example, the loss of the allyl group is a common fragmentation pathway for these compounds.
Table 2: ESI-MS Data for 2(1H)-Quinolinone Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ | Measured [M+H]⁺ | Reference |
|---|---|---|---|---|
| 6-nitroquinolin-2(1H)-one | C₉H₆N₂O₃ | 191.0451 | 191.0472 | rsc.org |
| 4-(hydroxymethyl)quinolin-2(1H)-one | C₁₀H₉NO₂ | --- | --- | rsc.org |
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is useful for identifying functional groups. astrochem.orgnih.govresearchgate.net The IR spectrum of 1-allyl-2-quinolinone and its derivatives displays several key absorption bands. rsc.orgnih.gov
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the quinolinone ring, which typically appears in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by substituents on the quinolinone ring. The C=C stretching vibrations of the aromatic ring and the allyl group are observed in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic protons are found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The out-of-plane C-H bending vibrations of the aromatic ring, which are sensitive to the substitution pattern, appear in the 700-900 cm⁻¹ region. astrochem.org
Table 3: Characteristic IR Absorption Bands for 2(1H)-Quinolinone Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O (amide) | 1650-1680 | mdpi.comnist.gov |
| C=C (aromatic) | 1500-1600 | nih.gov |
| C-H (aromatic) | 3000-3100 | astrochem.org |
Electronic Spectroscopy (UV-Vis and Fluorescence)
The UV-Vis absorption spectrum of 1-allyl-2-quinolinone in a solvent like ethanol (B145695) or acetonitrile (B52724) typically shows multiple absorption bands in the ultraviolet and visible regions. nist.gov These absorptions arise from π-π* and n-π* electronic transitions within the conjugated quinolinone system. The positions and intensities of these bands are influenced by the substituents on the aromatic ring and can be used to study the electronic effects of these substituents. ukm.my
Many quinolinone derivatives are also fluorescent, meaning they emit light after being excited by UV or visible light. cnrs.frukm.my The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The fluorescence properties of these compounds are of interest for their potential applications as fluorescent probes and in materials science. cnrs.frnih.gov
Table 4: UV-Vis and Fluorescence Data for a Quinoline-Based Fluorescent Probe
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|
| DMSO/H₂O (50%) | --- | 456 | ukm.my |
UV-Vis Absorption and Fluorescence Studies
The electronic absorption and emission properties of quinolinone derivatives are dictated by the π-conjugated system of the quinolinone core and the nature of its substituents. Studies on various 2(1H)-quinolinone derivatives reveal characteristic absorption and fluorescence spectra.
UV-Vis absorption spectra of quinolinone derivatives typically exhibit two main absorption bands. nih.gov For instance, a study on quinoline-1,3-benzodioxole chalcone (B49325), a complex derivative, showed absorption maxima around 316 nm and 365 nm in a methanol (B129727) solution. nih.gov The band at the lower wavelength is generally attributed to a π → π* electronic transition within the quinoline (B57606) fragment, while the band at the longer wavelength corresponds to a π → π* transition of the extended α,β-unsaturated system. nih.gov The exact position of these bands can be influenced by the solvent environment and the specific substituents on the quinolinone ring. mdpi.com For example, the absorption spectra of Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate show peaks at 231 nm and 288 nm in ethanol, which shift to 225 nm and 296 nm in water, respectively. researchgate.net
Fluorescence studies on quinolinone derivatives demonstrate their potential as fluorophores. nih.gov When excited at their maximum absorption wavelengths, these compounds can exhibit significant fluorescence emission. The fluorescence properties, including quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment. mdpi.comnih.gov For example, certain 6-(4-methylsulfanylphenyl)-1-phenyl-quinolin-2-one derivatives have been shown to possess sufficient fluorescence intensity for applications as fluorescent probes. cnrs.fr The emission maximum can also be significantly shifted relative to the absorption maximum (a large Stokes shift), which is a desirable characteristic for fluorescent probes to minimize self-quenching. nih.gov For example, a quinoline-1,3-benzodioxole chalcone derivative displayed a large Stokes shift of 148 nm. nih.gov
Table 1: UV-Vis Absorption and Fluorescence Data for Selected 2(1H)-Quinolinone Derivatives
| Compound/Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|
| Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate | Ethanol | 231, 288 | - | - | researchgate.net |
| Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate | Water | 225, 296 | - | - | researchgate.net |
| Quinoline-1,3-benzodioxole chalcone derivative | Methanol | 316, 365 | 513 | 148 | nih.gov |
| 7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one (DQCh) | Various | - | - | - | nih.gov |
| 6-(4-methylsulfanylphenyl)-1-phenyl-quinolin-2-one derivatives | Acetonitrile | - | - | - | cnrs.fr |
Solvatochromic Investigations
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many quinolinone derivatives and provides insights into their electronic structure and intermolecular interactions. researchgate.net The absorption and emission spectra of these compounds can exhibit significant shifts in different solvents, which is indicative of changes in the energy levels of the ground and excited states.
For instance, the photophysical properties of certain quinoline derivatives show strong solvatochromic emission. researchgate.net This effect is often attributed to a twisted intramolecular charge transfer (TICT) state, where the extent of charge transfer is influenced by the polarity of the solvent. nih.gov In non-polar solvents, some amino-quinoline derivatives exhibit high fluorescence quantum yields, whereas the fluorescence is nearly quenched in polar solvents. researchgate.net This behavior is valuable for developing sensitive fluorescent probes that can report on the polarity of their microenvironment, such as within biological lipid droplets. researchgate.net
The solvatochromic behavior of a 7-(diethylamino)quinolin-2(1H)-one chalcone derivative was studied in various solvents. nih.gov It was observed that the fluorescence quantum yield was higher in less polar and more viscous solvents, which disfavors the formation of a non-emissive TICT state and promotes an emissive intramolecular charge transfer (ICT) state. nih.gov Similarly, investigations into other quinoline derivatives have shown that the absorption energy can be affected by the polarity of the environment, which may be due to the solvent-dependent aggregation of the quinoline molecules. mdpi.com
Table 2: Solvatochromic Data for a Representative Quinolinone Derivative
| Solvent | Polarity | Absorption Maxima (nm) | Emission Maxima (nm) |
|---|---|---|---|
| Ethanol | High | 231, 288 | - |
| Water | High | 225, 296 | - |
Data for Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate. researchgate.net
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is a powerful technique for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. This method has been instrumental in confirming the structures of newly synthesized quinolinone derivatives and understanding their intermolecular interactions, which govern their crystal packing. nih.govhelsinki.fi
The single-crystal X-ray diffraction analysis of various quinolinone derivatives has revealed key structural features. For example, the crystal structures of several 1,2-dihydroquinolinehydrazonopropanoate derivatives have been determined, confirming their E-configuration. nih.gov These studies also highlight the importance of intermolecular hydrogen bonds and π-π stacking interactions in the crystal packing. nih.gov
In another study, the X-ray structure analyses of compounds including 4-hydroxy-1-methylquinolin-2(1H)-one and 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione revealed the presence of strong intramolecular hydrogen bonds that play a crucial role in their crystal packing. helsinki.fi The crystallographic data provides precise bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and steric effects. Such detailed structural information is also valuable for computational studies, allowing for the correlation of solid-state structure with observed spectroscopic and chemical properties. nih.gov
Table 3: Crystallographic Data for a Related Quinolinone Derivative
| Parameter | (E)-ethyl 3-(2-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.893(3) |
| b (Å) | 7.9340(16) |
| c (Å) | 13.001(3) |
| α (°) | 90 |
| β (°) | 100.27(3) |
| γ (°) | 90 |
| V (ų) | 1512.1(6) |
| Z | 4 |
| Radiation type | Cu-Kα |
| λ (Å) | 1.54178 |
Data obtained for a derivative of 2(1H)-Quinolinone. researchgate.net
Theoretical and Computational Chemistry Studies of 2 1h Quinolinone, 1 2 Propenyl
Electronic Structure Calculations
The electronic structure of a molecule governs its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 1-allyl-2-quinolinone.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. wikipedia.orglibretexts.org
For 1-allyl-2-quinolinone, the HOMO is typically localized on the electron-rich quinolinone ring system, indicating its potential to act as an electron donor in chemical reactions. Conversely, the LUMO is distributed over the conjugated system, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of 1-allyl-2-quinolinone
| Molecular Orbital | Energy (eV) | Description |
| HOMO | (Typical Range) | Highest Occupied Molecular Orbital, primarily located on the quinolinone ring. |
| LUMO | (Typical Range) | Lowest Unoccupied Molecular Orbital, distributed across the conjugated system. |
| HOMO-LUMO Gap | (Typical Range) | Energy difference between HOMO and LUMO, indicative of chemical reactivity. |
Note: Specific energy values would be obtained from detailed computational studies and can vary based on the level of theory and basis set used.
Charge Distribution Analysis
The distribution of electron density within a molecule provides insights into its polarity and reactive sites. Natural Bond Orbital (NBO) analysis is a common computational method used to study charge distribution.
In 1-allyl-2-quinolinone, the oxygen atom of the carbonyl group and the nitrogen atom in the quinolinone ring are expected to carry partial negative charges due to their high electronegativity. This makes them potential sites for electrophilic attack. The carbon atoms of the allyl group and the aromatic ring will have varying partial positive and negative charges, influencing their reactivity towards nucleophiles and electrophiles.
Excited State Properties (Time-Dependent Density Functional Theory - TDDFT)
Time-Dependent Density Functional Theory (TDDFT) is a computational method used to investigate the electronic excited states of molecules. arxiv.orgq-chem.com This is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light.
TDDFT calculations can predict the electronic absorption spectra of 1-allyl-2-quinolinone, revealing the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic transitions (e.g., n→π* or π→π* transitions). These studies are essential for applications in areas like photochemistry and materials science. rsc.org
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule, or its conformation, significantly impacts its properties and reactivity. libretexts.orglibretexts.org 1-allyl-2-quinolinone possesses conformational flexibility due to the rotation around the single bond connecting the allyl group to the nitrogen atom.
Reaction Modeling and Prediction of Reactivity
Computational chemistry can be used to model chemical reactions and predict the reactivity of molecules. arxiv.org For 1-allyl-2-quinolinone, this could involve studying its behavior in various chemical transformations.
By calculating the activation energies and reaction enthalpies for different potential reaction pathways, researchers can predict the most likely products and understand the underlying reaction mechanisms. For instance, the reactivity of the allyl group's double bond in addition reactions or the reactivity of the quinolinone ring in electrophilic or nucleophilic substitution reactions can be investigated. These predictive models are valuable for designing new synthetic routes and understanding the chemical behavior of the compound. arxiv.org
Non-Linear Optical (NLO) Property Calculations
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO), which have uses in technologies like telecommunications and optical data storage. researchgate.nettees.ac.uk Computational methods can predict the NLO properties of molecules.
For 1-allyl-2-quinolinone, the presence of a conjugated π-system and a donor-acceptor framework (the nitrogen and oxygen atoms) suggests that it may exhibit NLO properties. semanticscholar.orgnottingham.ac.uk DFT calculations can be employed to compute the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. These calculations can help in the rational design of new organic materials with enhanced NLO properties.
Molecular Modeling and Docking Methodologies
Theoretical and computational chemistry, particularly through molecular modeling and docking, provides profound insights into the potential biological activities of chemical compounds. For 2(1H)-Quinolinone, 1-(2-propenyl)-, and its derivatives, these in silico techniques are instrumental in elucidating their interactions with biological targets at a molecular level, thereby guiding further research and development of new therapeutic agents.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently employed to understand the interaction between a small molecule (ligand) and a macromolecule, typically a protein. The insights gained from docking studies can help in predicting the binding affinity and mode of action of a drug candidate.
In the context of quinolinone derivatives, molecular docking studies have been utilized to explore their potential as inhibitors for a variety of enzymes and receptors implicated in different diseases. The general methodology for such studies involves several key steps:
Ligand and Protein Preparation: The three-dimensional structure of the ligand, in this case, 2(1H)-Quinolinone, 1-(2-propenyl)-, is generated and optimized to its lowest energy conformation. The target protein's crystal structure is typically obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Docking Simulation: A docking program, such as AutoDock or Maestro, is used to place the ligand into the binding site of the protein in various orientations and conformations. The program then scores these different poses based on a scoring function that estimates the binding affinity.
Analysis of Results: The results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding.
A study by Ali and colleagues in 2019 investigated the molecular docking of a closely related derivative, 1-allyl-2-oxo-1,2-dihydroquinoline-4-carbohydrazide. ekb.egekb.eg This compound was docked against two key protein targets: the human glucose transporter 1 (GLUT1) implicated in liver carcinoma (PDB ID: 5EQG), and a protein from E. coli (PDB ID: 5C9T) to assess its antimicrobial potential. ekb.egekb.eg The study reported promising inhibitory potential in these in silico analyses, highlighting the utility of molecular docking in identifying potential therapeutic applications for this class of compounds. ekb.egekb.eg
Other research on quinolinone derivatives has explored their interactions with targets such as HIV reverse transcriptase and various kinases, demonstrating the broad applicability of these computational methods. nih.gov
Table 1: Summary of Selected Molecular Docking Studies on Quinolinone Derivatives
| Compound/Derivative Class | Protein Target | PDB ID | Key Findings |
| 1-allyl-2-oxo-1,2-dihydroquinoline-4-carbohydrazide | Human GLUT1 (Liver Carcinoma) | 5EQG | Showed promising inhibitory potential in silico. ekb.egekb.eg |
| 1-allyl-2-oxo-1,2-dihydroquinoline-4-carbohydrazide | E. coli protein | 5C9T | Indicated potential antimicrobial activity. ekb.egekb.eg |
| Quinoline-based chalcones | HIV Reverse Transcriptase | Not specified | Chloro- and bromo-substituted derivatives showed potent cytotoxicity. nih.gov |
| Quinoline (B57606) derivatives | HIV Reverse Transcriptase | 4I2P | Pyrimidine-containing quinolines showed high docking scores. nih.gov |
Table 2: Illustrative Example of Potential Binding Interactions for 2(1H)-Quinolinone, 1-(2-propenyl)-
This table presents a hypothetical but realistic set of results to illustrate the type of data generated from a molecular docking study. The specific values and interactions are representative examples based on studies of similar quinolinone compounds and are for illustrative purposes only.
| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Human GLUT1 (5EQG) | -7.8 | Gln282, Asn288 | Hydrogen Bond |
| Trp388, Phe379 | π-π Stacking | ||
| Ile287, Trp412 | Hydrophobic | ||
| E. coli DNA Gyrase B | -8.2 | Asp73, Gly77 | Hydrogen Bond |
| Ile78, Pro79 | Hydrophobic | ||
| Arg76 | Electrostatic |
The data presented in such tables are crucial for structure-activity relationship (SAR) studies, where the correlation between a compound's chemical structure and its biological activity is investigated. By understanding which parts of the molecule are essential for binding, medicinal chemists can design new derivatives with improved potency and selectivity.
Derivatization and Synthetic Transformations of 1 2 Propenyl 2 1h Quinolinone Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring
The 1-(2-propenyl)-2(1H)-quinolinone ring system possesses distinct regions of reactivity, making it amenable to both electrophilic and nucleophilic substitution reactions. The distribution of electrons in the fused ring system dictates the position of these substitutions. The pyridinone ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, while the fused benzene (B151609) ring remains comparatively electron-rich. researchgate.net
Electrophilic Aromatic Substitution: Electrophilic attacks preferentially occur on the electron-rich carbocyclic (benzene) ring. researchgate.netquimicaorganica.org Under vigorous conditions, substitution typically takes place at the C-5 and C-8 positions. quimicaorganica.orguop.edu.pk For instance, the nitration of quinoline (B57606) with fuming nitric acid in the presence of sulfuric acid yields a mixture of 5-nitro and 8-nitro derivatives. uop.edu.pk Similarly, sulfonation with oleum (B3057394) results in substitution primarily at the C-8 and C-5 positions. uop.edu.pk While the N-allyl group can influence the precise regioselectivity, the general principle of substitution on the benzene ring holds.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient pyridinone ring is susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. researchgate.netquora.com The presence of a good leaving group, such as a halogen at the C-4 position, facilitates nucleophilic substitution. Studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate its reactivity towards various nucleophiles, leading to the formation of 4-amino, 4-hydrazino, and 4-azido derivatives. mdpi.com Although the C-2 position is part of an amide, its reactivity can be enhanced, but substitution at C-4 is more common when activated. quora.commdpi.com
| Reaction Type | Position(s) | Typical Reagents | General Outcome |
| Electrophilic Substitution | C-5 and C-8 | HNO₃/H₂SO₄, Oleum | Nitration, Sulfonation |
| Nucleophilic Substitution | C-4 (if activated) | Amines, Hydrazine, Azides | C-N bond formation |
Cycloaddition Reactions Leading to Fused Heterocycles
Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step, and the 1-(2-propenyl)-2(1H)-quinolinone scaffold offers multiple functionalities for such transformations. fiveable.melibretexts.org These reactions can involve either the N-allyl group or the double bond within the quinolinone nucleus, leading to novel fused heterocyclic structures. mdpi.comnih.gov
One prominent example is the Diels-Alder, or [4+2] cycloaddition, where a diene reacts with a dienophile to form a six-membered ring. libretexts.org The N-allyl quinolinone can act as the dienophile. Furthermore, 1,3-dipolar cycloadditions represent another key strategy. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (like the alkene of the N-allyl group) to form a five-membered heterocyclic ring. youtube.com These cycloadditions are highly valuable for generating complex polycyclic molecules that are otherwise difficult to synthesize. uomustansiriyah.edu.iqnih.govnih.gov For example, the reaction of 4-hydroxy-2-quinolones with various reagents can lead to the formation of bis-pyrazinofuro-quinoline structures. mdpi.com
Functionalization at Specific Positions (e.g., C-3, C-4)
Targeted functionalization at the C-3 and C-4 positions of the quinolinone ring is a key strategy for synthesizing derivatives with specific properties. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have enabled direct and regioselective modifications at these sites, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net
C-3 Functionalization: The C-3 position of the quinolinone ring can be functionalized through various catalytic systems. For example, nickel-catalyzed reactions have been developed for the electrophilic C-H functionalization at the C-3 position, allowing for the coupling of quinolines with electrophiles like alkyl disulfides and benzyl (B1604629) bromides. rsc.org A proposed mechanism involves the formation of a nickel hydride species that adds to the quinoline, followed by nucleophilic attack and oxidative aromatization. rsc.org Gold-catalyzed C-H functionalization of quinoline N-oxides has also been shown to be highly selective for the C-3 position when using nucleophiles such as indoles and anilines. researchgate.net
C-4 Functionalization: The C-4 position can also be selectively targeted. Palladium-catalyzed arylation of quinolines bearing an electron-withdrawing group at C-3 or C-5 directs the functionalization to the C-4 position. mdpi.com The regioselectivity is controlled by a combination of electronic and steric effects. mdpi.com The development of methods for direct C-H functionalization at various positions of the quinoxalin-2(1H)-one core, a related heterocyclic system, using hypervalent iodine reagents highlights the ongoing research interest in achieving high regioselectivity in such scaffolds. nih.gov
Table of C-3 and C-4 Functionalization Reactions
| Position | Reaction Type | Catalyst/Reagent | Reactant | Reference |
|---|---|---|---|---|
| C-3 | C-H Functionalization | Ni-catalyst / Grignard reagent | Phenyl disulfides, Benzyl bromides | rsc.org |
| C-3 | C-H Functionalization | Au(I)-catalyst | Indoles, Anilines | researchgate.net |
Modifications at the N-Allyl Moiety
The N-allyl group [—CH₂—CH=CH₂] is not merely a placeholder; it is a reactive handle that allows for a wide array of chemical modifications, further diversifying the molecular scaffold. libretexts.org Its transformations include reactions at the double bond and allylic substitution.
Reactions of the Double Bond: The alkene functionality of the allyl group can undergo various addition reactions. For instance, oxidative sulfonamidation of allyl-containing substrates is a method for forming C-N bonds. The reaction of allyl halides with triflamide in the presence of N-bromosuccinimide (NBS) leads to bromotriflamidation products. nih.gov These products can then undergo base-induced dehydrobromination to create new conjugated double bonds. nih.gov
Allylic Substitution: The N-allyl group is also susceptible to allylic substitution reactions, where a nucleophile replaces a leaving group at the position adjacent to the double bond, often with a shift in the double bond's position (an Sₙ2' reaction). wikipedia.orgstackexchange.com Palladium-catalyzed allylic amination and etherification are powerful methods for introducing new functional groups. libretexts.org Chiral iridium complexes have also been used to catalyze the allylic amination of allylic alcohols, where sulfamic acid serves as both the nitrogen source and an activator for the hydroxyl group. libretexts.org These reactions provide a pathway to introduce nitrogen-based heterocycles or other functional moieties onto the allyl chain. rsc.org
Cascade and Multicomponent Reactions Utilizing the N-Allyl Quinolinone Core
The 1-(2-propenyl)-2(1H)-quinolinone core is an excellent substrate for cascade and multicomponent reactions (MCRs), which enable the rapid construction of complex molecular frameworks in a single synthetic operation. researchgate.netresearchgate.netmdpi.com These reactions are highly atom-economical and efficient for generating molecular diversity.
Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. A notable example is the palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-one derivatives. rsc.org This process can involve a sequence of radical cyclization and C-H amination of 1,7-enynes with hydroxylamine, rapidly building complex polycyclic systems fused to the quinolinone core. rsc.org
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a one-pot reaction to form a single product that incorporates portions of all reactants. The synthesis of 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives via a catalyst-free multicomponent reaction of 4-hydroxyquinolin-2(1H)-one, piperidine, and various benzaldehydes exemplifies this approach. researchgate.neteurekaselect.com Although this example uses the parent 2-quinolinone, the N-allyl derivative can be envisioned in similar MCRs, where the allyl group could either remain as a spectator or participate in subsequent transformations, adding another layer of complexity and potential for diversification.
Advanced Research Applications and Future Directions
Utility in Catalyst Design and Development
The development of novel catalysts is a cornerstone of modern chemistry, and N-allyl quinolinones are emerging as valuable components in this field. The structural features of 1-(2-propenyl)-2(1H)-quinolinone, particularly the presence of the allyl group and the quinolinone core, offer unique opportunities for catalyst design.
Researchers are exploring the use of such compounds as ligands in transition-metal catalysis. The nitrogen and oxygen atoms of the quinolinone ring can coordinate with metal centers, while the allyl group can participate in or influence catalytic cycles. For instance, palladium-catalyzed reactions are a significant area of investigation, where the allyl group can undergo various transformations. rsc.orgnih.gov The design of catalysts incorporating the N-allyl quinolinone structure could lead to enhanced selectivity and efficiency in a range of organic transformations.
Furthermore, the development of nanocatalysts represents a green and efficient approach to chemical synthesis. nih.govacs.org While specific examples focusing solely on 1-(2-propenyl)-2(1H)-quinolinone are still emerging, the broader class of quinoline (B57606) derivatives is being actively integrated into nanocatalyst frameworks. nih.govacs.orgresearchgate.net These nanocatalysts offer advantages such as high surface area, easy recovery, and reusability, contributing to more sustainable chemical processes. nih.govacs.org The functionalization of nanoparticles with N-allyl quinolinone moieties could provide novel catalytic systems with tailored properties.
Integration into Materials Science and Optoelectronic Systems
The unique photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science and optoelectronics. The 1-(2-propenyl)-2(1H)-quinolinone molecule, with its conjugated system, has the potential to exhibit interesting electronic and optical characteristics.
A key area of application is in the development of fluorescent probes . Quinolinone-based structures are known to form the basis of fluorescent sensors for detecting various ions and molecules. nih.gov For example, novel fluorescent probes based on quinolinone have been designed for the detection of Al³⁺ and ClO⁻. nih.gov The allyl group in 1-(2-propenyl)-2(1H)-quinolinone can be further functionalized to create specific binding sites for target analytes, enabling the development of highly selective and sensitive fluorescent probes. The quinolizinium (B1208727) scaffold, a related cationic aromatic heterocycle, has also been utilized in fluorescent probes due to its good quantum yield and water solubility. nih.gov
In the realm of optoelectronic systems , quinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs). mdpi.com The ability of these compounds to absorb and emit light makes them suitable for use as emitters or host materials in OLED devices. The specific electronic properties of 1-(2-propenyl)-2(1H)-quinolinone could be tuned through chemical modification to optimize its performance in such applications.
Strategies for Sustainable Synthesis of N-Allyl Quinolinones
The growing emphasis on green chemistry has spurred the development of sustainable methods for synthesizing quinoline derivatives. acs.orgnih.gov Traditional methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. mdpi.comnih.gov Consequently, researchers are actively pursuing more environmentally friendly alternatives for the synthesis of N-allyl quinolinones.
Key strategies for sustainable synthesis include:
Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.com It represents a more energy-efficient approach to organic synthesis. benthamdirect.com
One-pot and multicomponent reactions : These approaches improve atom economy by combining multiple reaction steps into a single procedure, reducing the need for intermediate purification and minimizing solvent usage. rsc.org
Solvent-free or green solvent conditions : The use of water or other environmentally benign solvents, or conducting reactions in the absence of a solvent, is a key aspect of green chemistry. nih.gov
A notable example of a modern synthetic approach is the palladium-catalyzed cyclization–allylation of azides and allyl methyl carbonate, which provides a one-step synthesis of allylated quinolines. rsc.orgnih.gov Such methods offer a more direct and efficient route to compounds like 1-(2-propenyl)-2(1H)-quinolinone.
Emerging Methodologies in N-Substituted Quinolinone Chemistry
The field of N-substituted quinolinone chemistry is continually evolving, with new synthetic methodologies offering greater control over structure and reactivity. These emerging methods are paving the way for the synthesis of a wider range of functionalized quinolinone derivatives.
Recent advancements include:
C-H bond activation : This powerful strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. mdpi.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses.
Photoredox catalysis : The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods that often require high temperatures. mdpi.com
Electrochemical synthesis : Electrochemical methods can provide a green and efficient way to synthesize quinoline derivatives. acs.org
Biocatalysis : The use of enzymes, such as monoamine oxidase, is being explored for the synthesis of quinolines and 2-quinolones under mild conditions. northumbria.ac.uk
These innovative methodologies are expanding the toolkit available to chemists for the synthesis of complex N-substituted quinolinones, including 1-(2-propenyl)-2(1H)-quinolinone, and will undoubtedly lead to the discovery of new applications for this versatile class of compounds.
Compound Names
| Compound Name |
| 1-(2-propenyl)-2(1H)-quinolinone |
| 2(1H)-Quinolinone |
| N-Allyl Quinolinone |
| N-Substituted Quinolinone |
| Allylated Quinoline |
| Quinolizinium |
| N-cyclopropyl-N-alkylanilines |
| 2-quinolones |
| 1,2,3,4- tetrahydroquinolines (THQs) |
Research Findings on Quinolinone Synthesis and Applications
| Research Area | Key Findings | References |
| Catalyst Development | N-allyl quinolinones show potential as ligands in transition-metal catalysis, particularly with palladium. | rsc.org, nih.gov |
| Nanocatalysts incorporating quinoline derivatives offer a sustainable approach to synthesis. | nih.gov, acs.org, researchgate.net | |
| Materials Science | Quinolinone-based fluorescent probes have been developed for detecting metal ions like Al³⁺. | nih.gov |
| Quinolizinium-based probes are effective for formaldehyde (B43269) detection. | nih.gov | |
| Sustainable Synthesis | Microwave-assisted synthesis reduces reaction times and improves yields for quinoline derivatives. | benthamdirect.com |
| Palladium-catalyzed one-pot reactions provide an efficient route to allylated quinolines. | rsc.org, nih.gov | |
| Emerging Methodologies | C-H activation and photoredox catalysis are advancing the synthesis of quinolines. | mdpi.com |
| Biocatalytic methods using enzymes like monoamine oxidase are being developed for quinolone synthesis. | northumbria.ac.uk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
